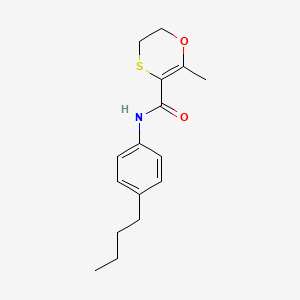![molecular formula C13H16N2 B14620290 Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- CAS No. 60080-06-0](/img/structure/B14620290.png)
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and are often used as active pharmaceutical ingredients. Pyrimidoindoles exhibit a range of pharmacological properties, including antifungal, hypoglycemic, and anti-atherosclerotic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]indoles typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method features a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-a]indoles are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[1,2-a]indoles undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyrimido[1,2-a]indoles to their tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and substituted pyrimidoindoles with various functional groups.
Applications De Recherche Scientifique
Pyrimido[1,2-a]indoles have a wide range of scientific research applications:
Chemistry: They serve as intermediates in the synthesis of other biologically active molecules.
Biology: These compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrimido[1,2-a]indoles involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes or modulate receptors, leading to various biological effects. For example, their antifungal activity may result from the inhibition of fungal enzymes, while their hypoglycemic effect could be due to the modulation of glucose metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]azepine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrimido[1,6-a]pyrimidine: Known for its use as cancer cell growth inhibitors and antioxidants.
Uniqueness
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its tetrahydro and dimethyl groups contribute to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
60080-06-0 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C13H16N2/c1-9-7-10(2)15-12-6-4-3-5-11(12)8-13(15)14-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UQTMKGOMNNKOOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC3=C(N12)CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


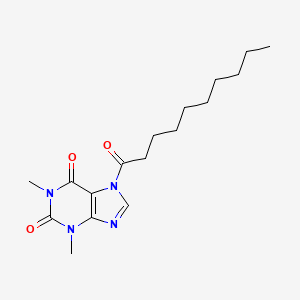
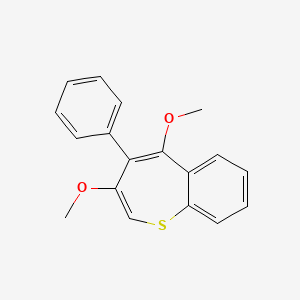
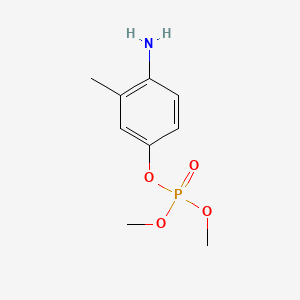

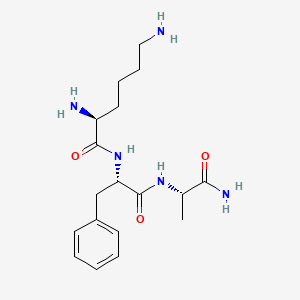
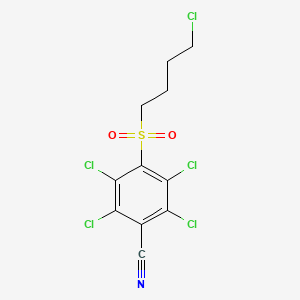
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
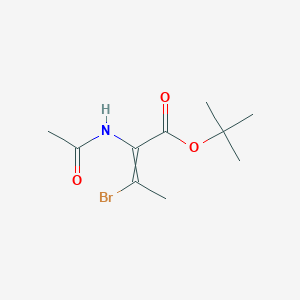
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
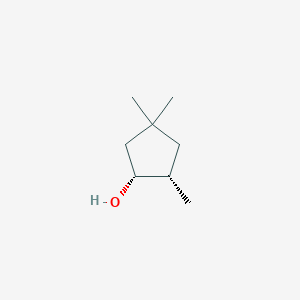
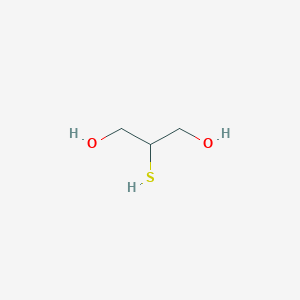
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
